molecular formula C3H8N2 B3053662 2-Aziridinemethanamine CAS No. 55099-23-5

2-Aziridinemethanamine

Cat. No.: B3053662
CAS No.: 55099-23-5
M. Wt: 72.11 g/mol
InChI Key: AEXCVBXGIHNPIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Aziridinemethanamine” is also known as “Aziridin-2-ylmathanaminem 1-(aziridin-2-yl)methanamine, 2-(aminomethyl)aziridine”. It has a CAS number of 55099-23-5 and a molecular formula of C3H8N2 . The molecular weight of this compound is 72.11 .


Synthesis Analysis

Aziridines are three-membered, saturated nitrogen heterocycles that have been described as ‘‘epoxide’s poor relations,’’ since methods for their synthesis and manipulation are less developed than those for their well-studied cousins . Despite the challenges surrounding their synthesis and control of reactivity, advances in aziridine chemistry have seen steady growth over the last 90 years .


Chemical Reactions Analysis

Aziridines are inherently strained making them attractive for study in terms of reactivity and pharmacodynamic action . Many aziridine alkaloids have anticancer, antibacterial, and/or antimicrobial activity against selected cancer cell lines, pathogenic bacteria, and/or microorganisms strongly indicating that the presence of the aziridine ring in natural as well as synthetic compounds is essential for such activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted density of 0.974±0.06 g/cm3 and a boiling point of 54-56 °C (Press: 11 Torr) .

Scientific Research Applications

  • Precursor for Biologically Important Compounds

    • 2-Aziridinemethanamine derivatives, such as terminal 1,2-diamines, are synthesized from chiral aziridine compounds. These diamines are crucial precursors in creating a variety of biologically significant compounds, demonstrating the potential of this compound in pharmaceutical and medicinal chemistry (Lee et al., 2006).
  • Synthesis of Epoxy Sulfonamides and Functionalized Amino Alcohols

    • The aza-Payne rearrangement of N-activated 2-aziridinemethanols leads to the synthesis of epoxy sulfonamides and functionalized 1,2-amino alcohols. These compounds find utility in diverse synthetic organic chemistry applications (Ibuka, 1998).
  • Catalytic Asymmetric Reactions

    • This compound is used in enantioselective reactions, notably in the synthesis of chiral aziridine and amine derivatives. These reactions are significant for producing compounds with a range of biological activities, showcasing the molecule's role in asymmetric synthesis and catalysis (Nakamura, 2019).
  • Synthesis of Optically Pure Amines

    • The molecule plays a role in the synthesis of optically pure amines, amino acids, and other amino compounds. These compounds have applications in both industrial and academic research, highlighting the versatility of this compound in synthesizing optically active compounds (Patwardhan et al., 2005).
  • Antiviral Activity

    • Derivatives of this compound have been synthesized and tested for antiviral activity against influenza A, demonstrating the potential of these compounds in developing new antiviral therapies (Zoidis et al., 2003).
  • Aziridinyl Anions in Synthetic Chemistry

    • Aziridines, including those derived from this compound, are useful building blocks in organic synthesis and medicinal chemistry. They are involved in a variety of ring-opening reactions and serve as critical intermediates in synthesizing naturally occurring molecules with significant biological properties (Florio & Luisi, 2010).
  • Synthesis of Bicyclic Amines for Antiprotozoal Activity

    • Bicyclic amines synthesized from this compound have been evaluated for their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential in developing new treatments for protozoal infections (Weis et al., 2008).

Safety and Hazards

When handling “2-Aziridinemethanamine”, it is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, and ensure adequate ventilation .

Future Directions

Aziridines are often found as key intermediates in the preparation of amine building blocks, chiral auxiliaries, industrially important monomers, and medicinally important compounds . This review highlights the recent advances on the polymerizations of aziridine and azetidine . It provides a basis for the development of future macromolecular architectures using these relatively exotic monomers .

Mechanism of Action

Properties

IUPAC Name

aziridin-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2/c4-1-3-2-5-3/h3,5H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXCVBXGIHNPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970465
Record name 1-(Aziridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55099-23-5
Record name 2-Aziridinemethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055099235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Aziridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name aziridin-2-ylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aziridinemethanamine
Reactant of Route 2
2-Aziridinemethanamine
Reactant of Route 3
2-Aziridinemethanamine
Reactant of Route 4
Reactant of Route 4
2-Aziridinemethanamine
Reactant of Route 5
2-Aziridinemethanamine
Reactant of Route 6
2-Aziridinemethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.